molecular formula C13H12ClN5S B12179955 2-chloro-7-methyl-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}quinoline

2-chloro-7-methyl-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}quinoline

Cat. No.: B12179955
M. Wt: 305.79 g/mol
InChI Key: KFGPJPXUADLTPN-UHFFFAOYSA-N
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Description

2-chloro-7-methyl-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}quinoline is a heterocyclic compound that features a quinoline core substituted with a chloro group, a methyl group, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-7-methyl-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the chloro and methyl groups. The tetrazole moiety is then attached via a sulfanyl linkage. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the production process. Additionally, the use of green chemistry principles can minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-7-methyl-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of quinoline derivatives with different functional groups .

Scientific Research Applications

2-chloro-7-methyl-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-7-methyl-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}quinoline involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The tetrazole moiety may enhance the compound’s binding affinity to certain enzymes or receptors, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-7-methyl-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}quinoline is unique due to the combination of its substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H12ClN5S

Molecular Weight

305.79 g/mol

IUPAC Name

2-chloro-7-methyl-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]quinoline

InChI

InChI=1S/C13H12ClN5S/c1-8-3-4-9-6-10(12(14)15-11(9)5-8)7-20-13-16-17-18-19(13)2/h3-6H,7H2,1-2H3

InChI Key

KFGPJPXUADLTPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)CSC3=NN=NN3C)Cl

Origin of Product

United States

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